An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 5-cyclohexyl-1H-pyrazole. In the landscape of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The introduction of a cyclohexyl moiety at the 5-position of the pyrazole ring imparts a significant lipophilic character, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.
This document is structured to provide not only a summary of the key physicochemical parameters but also to offer insights into the experimental methodologies for their determination and an analysis of the expected spectroscopic characteristics. Given the limited availability of direct experimental data for 5-cyclohexyl-1H-pyrazole in publicly accessible literature, this guide combines data from closely related analogs, predictive modeling, and established principles of physical organic chemistry to provide a robust profile of the target molecule.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. 5-Cyclohexyl-1H-pyrazole consists of a five-membered aromatic pyrazole ring substituted with a cyclohexyl group at the C5 position. The pyrazole ring itself is a planar, aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement gives rise to a unique electronic distribution and the potential for tautomerism.
Tautomerism in 5-Cyclohexyl-1H-pyrazole
The presence of a proton on a nitrogen atom in the pyrazole ring allows for the existence of tautomers. For an unsubstituted pyrazole, the proton can reside on either nitrogen, leading to a rapid equilibrium. In the case of 5-cyclohexyl-1H-pyrazole, two principal tautomers are expected to exist in equilibrium.
Caption: Tautomeric equilibrium of 5-cyclohexyl-1H-pyrazole.
The precise equilibrium position will be influenced by the solvent, temperature, and pH. For the purpose of this guide, "5-cyclohexyl-1H-pyrazole" will refer to this equilibrium mixture, with the understanding that the 5-substituted isomer is often the thermodynamically favored tautomer in many pyrazole systems.
Table 1: Core Molecular Properties of 5-Cyclohexyl-1H-pyrazole
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | Calculated |
| Molecular Weight | 150.22 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted XLogP3 | 2.3 | Predicted |
| Predicted pKa (acidic) | ~14-15 (N-H) | Estimated from pyrazole |
| Predicted pKa (basic) | ~2-3 (N) | Estimated from pyrazole |
Note: Predicted values are generated based on computational models and should be confirmed by experimental data.
Key Physicochemical Parameters
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity. The cyclohexyl group is a significant contributor to the lipophilicity of 5-cyclohexyl-1H-pyrazole.
Predicted LogP: Computational models predict a LogP value in the range of 2.0 to 2.5. This suggests that 5-cyclohexyl-1H-pyrazole is a moderately lipophilic compound, which would favor its partitioning into lipid bilayers and hydrophobic pockets of proteins.
Acidity and Basicity (pKa)
The pyrazole ring contains both a weakly acidic proton (on the nitrogen) and a weakly basic nitrogen atom.
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Acidic pKa: The N-H proton of the pyrazole ring is weakly acidic. For the parent pyrazole, the pKa is approximately 14.2. The electron-donating nature of the cyclohexyl group is expected to slightly increase this value, making it a very weak acid.
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Basic pKa: The sp²-hybridized nitrogen atom of the pyrazole ring is weakly basic. For the parent pyrazole, the pKa of the conjugate acid is approximately 2.5. The cyclohexyl group may slightly increase the basicity.
Solubility
The solubility of 5-cyclohexyl-1H-pyrazole is expected to be low in aqueous media due to its significant lipophilicity and lack of strongly ionizable groups at physiological pH. It is predicted to be more soluble in organic solvents such as alcohols, DMSO, and chlorinated solvents.
Melting and Boiling Points
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-cyclohexyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrazole ring and the cyclohexyl group.
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Pyrazole Protons: The protons on the pyrazole ring will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The C4-H proton would likely appear as a singlet or a narrow triplet depending on the coupling to the N-H proton. The N-H proton will be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration.
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Cyclohexyl Protons: The protons of the cyclohexyl group will appear in the aliphatic region, between 1.0 and 3.0 ppm, as a series of complex multiplets. The proton on the carbon attached to the pyrazole ring (C1' position) will be the most downfield of the cyclohexyl protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Pyrazole Carbons: The carbons of the pyrazole ring will resonate in the range of approximately 100 to 150 ppm.
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Cyclohexyl Carbons: The carbons of the cyclohexyl group will appear in the aliphatic region, typically between 25 and 45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.[2]
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C-H Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be observed in the 2850-2950 cm⁻¹ region.[2]
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C=N and C=C Stretches: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.[2]
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion: The molecular ion peak (M⁺) is expected at an m/z of 150.22.
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Fragmentation: Common fragmentation pathways for pyrazoles involve cleavage of the ring. For 5-cyclohexyl-1H-pyrazole, a prominent fragmentation would be the loss of the cyclohexyl radical, leading to a fragment ion corresponding to the pyrazole ring. Further fragmentation of the cyclohexyl group is also expected.
Experimental Protocols
For the definitive characterization of 5-cyclohexyl-1H-pyrazole, the following experimental protocols are recommended.
Synthesis of 5-Cyclohexyl-1H-pyrazole
A common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine. For 5-cyclohexyl-1H-pyrazole, a plausible synthetic route would involve the reaction of a cyclohexyl-substituted 1,3-dicarbonyl equivalent with hydrazine hydrate.
Caption: General synthetic scheme for 5-cyclohexyl-1H-pyrazole.
Step-by-Step Protocol:
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Reaction Setup: To a solution of the appropriate cyclohexyl-substituted 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-cyclohexyl-1H-pyrazole.
Determination of LogP by Shake-Flask Method
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Preparation: Prepare a stock solution of 5-cyclohexyl-1H-pyrazole in n-octanol. Also, prepare a phosphate buffer solution at a relevant pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
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Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated buffer in a glass vial.
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Equilibration: Shake the vial for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.
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Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of 5-cyclohexyl-1H-pyrazole using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).
Determination of pKa by Potentiometric Titration
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Solution Preparation: Prepare a solution of 5-cyclohexyl-1H-pyrazole of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
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Monitoring: Monitor the pH of the solution using a calibrated pH meter as a function of the volume of titrant added.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Conclusion
5-Cyclohexyl-1H-pyrazole is a molecule of interest with physicochemical properties that suggest moderate lipophilicity and low aqueous solubility. Its pyrazole core provides sites for hydrogen bonding and potential metabolic transformations. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and its derivatives. The synthesis and experimental determination of its core physicochemical properties are crucial next steps for a complete understanding of its behavior and potential applications.
References
- Fun, H. K., et al. (2011). 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135.
- Fun, H. K., et al. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3513.
- MacMillan, D. W. C., et al. (2015). Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. Journal of the American Chemical Society.
- Reddy, C. R., et al. (2013). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 3(42), 19379-19385.
-
NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
- Altharawi, A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Anticancer Agents. Arabian Journal of Chemistry.
-
IUCr. (2011). 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 1-cyclohexyl-1h-pyrazol-5-amine. Retrieved February 4, 2026, from [Link]
-
NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
- El-Faham, A., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. Pharmaceuticals.
- Biointerface Research in Applied Chemistry. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(3), 10633-10645.
-
Dana Bioscience. (n.d.). 5-Amino-1-cyclohexyl-1h-pyrazole-4-carbaldehyde 1g. Retrieved February 4, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2021). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 26(16), 4995.
- Breitmaier, E., & Voelter, W. (2000).
- Sawant, A. B., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(1), 241-251.
- Kiasat, A. R., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(57), 35969-35976.
